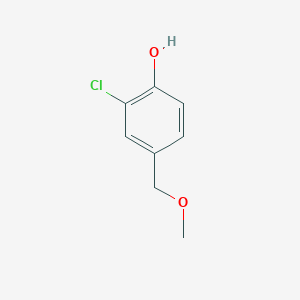

2-Chloro-4-(methoxymethyl)phenol

Beschreibung

2-Chloro-4-(methoxymethyl)phenol is a chlorinated phenolic compound featuring a hydroxyl group (-OH) at the para position relative to a methoxymethyl (-CH2OCH3) substituent and a chlorine atom at the ortho position. Its molecular formula is C8H9ClO2, with a molar mass of 172.60 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of tetrazolinone derivatives, which have applications in agrochemicals and pharmaceuticals . Its methoxymethyl group enhances solubility in organic solvents, while the chlorine atom contributes to its reactivity in substitution reactions.

Eigenschaften

Molekularformel |

C8H9ClO2 |

|---|---|

Molekulargewicht |

172.61 g/mol |

IUPAC-Name |

2-chloro-4-(methoxymethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3 |

InChI-Schlüssel |

PNABGZALORMRBC-UHFFFAOYSA-N |

Kanonische SMILES |

COCC1=CC(=C(C=C1)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving methylation and chlorination .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-(methoxymethyl)phenol typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(methoxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(methoxymethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(methoxymethyl)phenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound may also interact with cellular membranes, affecting their integrity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Group Variations

2-Chloro-4-(methylsulfonyl)phenol

- CAS : 20945-65-7

- Molecular Formula : C7H7ClO3S

- Molar Mass : 206.65 g/mol

- Boiling Point : 390.4°C

- Key Features: The methylsulfonyl (-SO2CH3) group is strongly electron-withdrawing, increasing acidity (pKa ~1–2) compared to the methoxymethyl group.

2-Chloro-4-methoxyphenol

- CAS : 18113-03-6

- Molecular Formula : C7H7ClO2

- Molar Mass : 158.58 g/mol

- Key Features: Replacing the methoxymethyl group with a methoxy (-OCH3) group reduces steric bulk, enhancing hydrogen-bonding capacity.

Positional Isomers

4-Chloro-2-methylphenol

- CAS : 1570-64-5

- Molecular Formula : C7H7ClO

- Molar Mass : 142.58 g/mol

- Key Features : A positional isomer with a methyl group at position 2 and chlorine at position 4. It exhibits lower water solubility (1.2 g/L at 25°C) due to reduced polarity and is commonly used as a preservative .

2-Chloro-5-methylphenol

Bulky Alkyl and Aromatic Derivatives

2-Chloro-4-(tert-pentyl)phenol

- CAS : 5323-65-9

- Molecular Formula : C11H15ClO

- Molar Mass : 198.69 g/mol

- Key Features : The tert-pentyl (-C(CH3)2CH2CH3) group increases lipophilicity (logP ~4.2), making it suitable for antimicrobial applications. Its steric bulk slows degradation, enhancing environmental persistence .

HC Yellow No. 16

Heterocyclic Analogues

2-Chloro-4-(methoxymethyl)pyrimidine

- CAS : 1289387-30-9

- Molecular Formula : C6H7ClN2O

- Molar Mass : 158.59 g/mol

- Boiling Point : 261°C

- Key Features: Replacing the phenol ring with a pyrimidine core increases nitrogen-mediated reactivity. This compound is used in pharmaceutical research for nucleoside analog synthesis .

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Applications |

|---|---|---|---|---|---|

| 2-Chloro-4-(methoxymethyl)phenol | - | C8H9ClO2 | 172.60 | -CH2OCH3 | Tetrazolinone synthesis |

| 2-Chloro-4-(methylsulfonyl)phenol | 20945-65-7 | C7H7ClO3S | 206.65 | -SO2CH3 | Research compound |

| 2-Chloro-4-methoxyphenol | 18113-03-6 | C7H7ClO2 | 158.58 | -OCH3 | Photochemical studies |

| 4-Chloro-2-methylphenol | 1570-64-5 | C7H7ClO | 142.58 | -CH3 (position 2) | Preservatives, environmental |

| 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | C11H15ClO | 198.69 | -C(CH3)2CH2CH3 | Antimicrobial agents |

| HC Yellow No. 16 | 1184721-10-5 | C10H9ClN4O | 248.66 | -N=N- (diazenyl) | Hair dye formulations |

| 2-Chloro-4-(methoxymethyl)pyrimidine | 1289387-30-9 | C6H7ClN2O | 158.59 | Pyrimidine core | Pharmaceutical intermediates |

Key Findings

Substituent Effects :

- Electron-withdrawing groups (e.g., -SO2CH3) increase acidity and thermal stability .

- Bulky alkyl groups (e.g., tert-pentyl) enhance lipophilicity and environmental persistence .

Positional Isomerism :

- Chlorine at position 2 (ortho to -OH) improves electrophilic substitution reactivity compared to para-substituted isomers .

Heterocyclic Analogues :

- Pyrimidine derivatives exhibit distinct reactivity patterns due to nitrogen atoms, enabling applications in drug discovery .

Regulatory and Safety: HC Yellow No. 16 is regulated under SCCS guidelines for consumer safety in cosmetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.